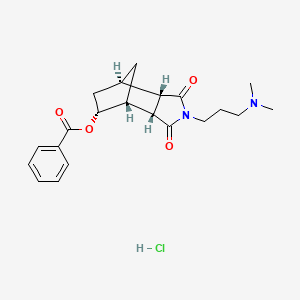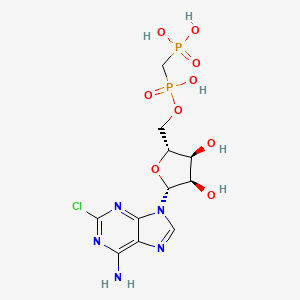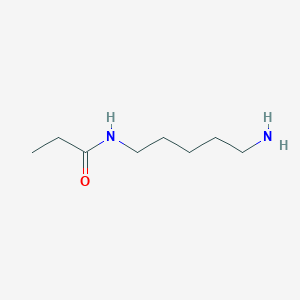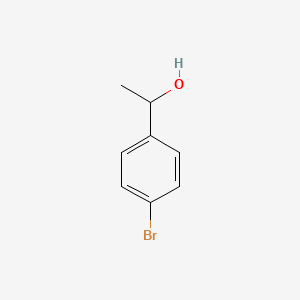
N-メチル-1,2,3,4-テトラヒドロアクリジン-9-アミン
説明
N-methyl-1,2,3,4-tetrahydroacridin-9-amine is a derivative of acridine, a heterocyclic compound known for its wide range of biological activities.
科学的研究の応用
作用機序
Target of Action
N-methyl-1,2,3,4-tetrahydroacridin-9-amine, also known as Tacrine, primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the breakdown of the neurotransmitter acetylcholine, which plays a significant role in memory and cognition .
Mode of Action
Tacrine acts as an anticholinesterase agent . It reversibly binds with and inactivates cholinesterases, thereby inhibiting the hydrolysis of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic function .
Biochemical Pathways
The primary biochemical pathway affected by Tacrine is the cholinergic pathway . By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine due to the loss of cholinergic neurons .
Result of Action
The primary result of Tacrine’s action is the enhancement of cholinergic function . By increasing the concentration of acetylcholine at cholinergic synapses, Tacrine can help alleviate the symptoms of diseases like Alzheimer’s, which are characterized by a deficiency of acetylcholine .
生化学分析
Biochemical Properties
N-methyl-1,2,3,4-tetrahydroacridin-9-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cholinesterase enzymes, where it acts as an inhibitor . This interaction is significant in the context of neurochemical processes, as cholinesterase enzymes are responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting these enzymes, N-methyl-1,2,3,4-tetrahydroacridin-9-amine increases the levels of acetylcholine, thereby enhancing cholinergic transmission.
Molecular Mechanism
The molecular mechanism of action of N-methyl-1,2,3,4-tetrahydroacridin-9-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, N-methyl-1,2,3,4-tetrahydroacridin-9-amine binds to the active site of cholinesterase enzymes, thereby inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. Furthermore, the compound’s interaction with cholinesterase enzymes can trigger downstream signaling pathways that influence gene expression and cellular responses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the reduction of acridine derivatives. One common method involves the interaction between cyclohexanone and anthranilic acid, followed by chlorination and condensation with hydrazine hydrate . Another approach includes the reaction of acridine hydrazide with methylating agents under controlled conditions .
Industrial Production Methods
Industrial production of N-methyl-1,2,3,4-tetrahydroacridin-9-amine often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like acetonitrile and dimethyl sulfoxide (DMSO) is common in these processes .
化学反応の分析
Types of Reactions
N-methyl-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which are often evaluated for their biological activities .
類似化合物との比較
Similar Compounds
5-Methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine: A potent cholinesterase inhibitor with similar applications.
Uniqueness
N-methyl-1,2,3,4-tetrahydroacridin-9-amine is unique due to its specific methylation, which enhances its pharmacokinetic properties and reduces potential side effects compared to other acridine derivatives .
特性
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXGPCSAPSCKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2CCCCC2=NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953564 | |
| Record name | N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316-88-1 | |
| Record name | NSC172174 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















